molecular formula C19H18F3N3O5 B11080527 4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B11080527
M. Wt: 425.4 g/mol
InChI Key: ANRQOYQGXDAGBG-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a morpholine ring, a trifluoromethyl group, and a nitrobenzamide moiety. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Formation of the Morpholine Ring: This step involves the formation of the morpholine ring through a cyclization reaction.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

    Amidation: Formation of the amide bond to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18F3N3O5

Molecular Weight

425.4 g/mol

IUPAC Name

4-methoxy-N-[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C19H18F3N3O5/c1-29-17-5-2-12(10-16(17)25(27)28)18(26)23-13-3-4-15(14(11-13)19(20,21)22)24-6-8-30-9-7-24/h2-5,10-11H,6-9H2,1H3,(H,23,26)

InChI Key

ANRQOYQGXDAGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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